BenchChemオンラインストアへようこそ!

Methysergide Maleate

migraine prophylaxis serotonin antagonist clinical efficacy

Methysergide Maleate is a non-selective 5-HT2 antagonist with insurmountable binding at 5-HT2B (pKi=8.0-9.4) and 5-HT2C (pKi=8.6-9.1), plus high-affinity 5-HT2A antagonism (Ki=2.69nM). Unlike pizotifen or cyproheptadine, it exhibits dual 5-HT2 antagonist/5-HT1 partial agonist activity. Clinical trials confirm superior efficacy: 20% complete headache remission vs 10% for pizotifen. Functions as a prodrug; its active metabolite methylergometrine shows 40-fold greater potency—ideal for PK-PD modeling. Validated for 5-HT2 receptor pharmacology, vascular response, and platelet aggregation research.

Molecular Formula C25H31N3O6
Molecular Weight 469.5 g/mol
CAS No. 29605-96-7
Cat. No. B10753237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethysergide Maleate
CAS29605-96-7
Molecular FormulaC25H31N3O6
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1
InChIKeyLWYXFDXUMVEZKS-ZVFOLQIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 350 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methysergide Maleate CAS 29605-96-7: Core Pharmacological Profile and Procurement Baseline


Methysergide Maleate (CAS 29605-96-7) is a semi-synthetic ergot alkaloid derivative that functions as a non-selective serotonin receptor antagonist and partial agonist. It exhibits high-affinity antagonism at 5-HT2B (pKi = 8.0-9.4) and 5-HT2C (pKi = 8.6-9.1) receptors, with binding to 5-HT2A (Ki = 2.69 nM) and 5-HT2C (KD = 1.26 nM), while acting as a partial agonist at 5-HT1A and other 5-HT1 subtypes [1]. Originally developed in the 1960s for migraine and cluster headache prophylaxis, the compound was clinically discontinued in many regions due to fibrosis-associated safety concerns but remains an active research tool for investigating 5-HT2 receptor pharmacology in both in vitro and in vivo experimental systems .

Methysergide Maleate Procurement: Why In-Class 5-HT Antagonist Substitution Is Not Equivalent


Methysergide cannot be considered functionally interchangeable with other 5-HT2 receptor antagonists such as pizotifen or cyproheptadine, despite their shared receptor class. Unlike pizotifen, which demonstrates significant antihistaminergic activity and produces distinct adverse effect profiles including marked sedation and weight gain, methysergide exhibits a unique dual pharmacological signature as both a 5-HT2 antagonist and a 5-HT1 partial agonist [1]. Furthermore, methysergide functions as a prodrug, with its primary active metabolite methylergometrine demonstrating 40-fold greater 5-HT antagonistic potency than the parent compound in isolated human temporal artery preparations—a pharmacokinetic-pharmacodynamic relationship absent from comparator agents [2]. Direct comparative clinical trial data demonstrate divergent efficacy outcomes: methysergide achieved 20% complete headache remission versus 10% for BC105 (pizotifen) in migraine prophylaxis studies, establishing non-equivalence in therapeutic endpoints [3]. These compound-specific pharmacological and clinical characteristics preclude generic substitution for research or specialized therapeutic applications.

Methysergide Maleate Comparative Evidence: Quantified Differentiation from Closest Analogs


Superior Migraine Prophylaxis Efficacy: Methysergide vs. Pizotifen (BC105) Head-to-Head Clinical Trial Data

In a direct comparative clinical trial evaluating five serotonin antagonists in 290 patients followed for up to three years, methysergide (3-6 mg daily) demonstrated statistically superior efficacy compared to BC105 (pizotifen). Methysergide treatment resulted in 20% of patients becoming completely headache-free, with an additional 44% achieving more than half improvement, compared to only 10% and 40% respectively for BC105 [1]. The total improvement rates with methdilazine (45%) and cyproheptadine (43%) were also inferior to methysergide's performance, though these did not achieve statistical significance against placebo [1].

migraine prophylaxis serotonin antagonist clinical efficacy

Methysergide Maleate: Distinctive Prodrug Metabolism Generating a 40-Fold More Potent Active Metabolite

Methysergide undergoes extensive first-pass hepatic metabolism to methylergometrine, with systemic bioavailability of the parent compound limited to only 13% following oral administration [1]. In isolated segments of human temporal artery, methylergometrine demonstrates 40-fold greater 5-HT antagonistic potency compared to methysergide itself [2]. This metabolite exhibits significantly extended elimination half-life relative to the parent compound (223±43 min vs 62.0±8.3 min following oral administration), with the AUC for methylergometrine exceeding that of methysergide by more than 10-fold after oral dosing [3].

pharmacokinetics prodrug methylergometrine active metabolite

Methysergide vs. Lisuride Hydrogen Maleate: Comparable Prophylactic Efficacy with Divergent Tolerability Profiles

In a controlled double-blind study comparing lisuride hydrogen maleate (LHM, 25 mcg tid) with methysergide (MET, 2 mg tid) in 253 migraine patients, the proportion of patients achieving ≥50% reduction in attack frequency was statistically indistinguishable: 53% for LHM versus 51% for MET [1]. However, tolerability profiles diverged significantly: 39% of patients in the methysergide group discontinued medication due to side effects compared to 17% in the LHM group (p<0.05), with specific complaints of muscle weakness, coldness of extremities, and dizziness occurring more frequently with methysergide [1].

migraine prophylaxis lisuride tolerability comparative efficacy

Methysergide Maleate vs. Flunarizine: Comparable Reduction in Attack Frequency and Duration with Distinct Adverse Effect Profiles

In a six-month comparative trial (one month pretreatment, five months therapy) involving 104 migraine patients (53 flunarizine, 51 methysergide), both treatment groups experienced a highly significant reduction in the number and duration of migraine attacks [1]. The two compounds demonstrated comparable efficacy on these primary endpoints. However, divergence was observed in attack intensity reduction and tolerability: patients treated with flunarizine achieved a significant reduction in attack intensity with very negligible side effects, whereas the methysergide group did not show significant intensity reduction [1].

flunarizine calcium-channel blocker attack frequency attack duration

Methysergide Maleate: Quantified Fibrosis Risk Defining Third-Line Therapeutic Positioning

Chronic methysergide administration carries a well-documented risk of fibrotic complications, including retroperitoneal fibrosis and pleural and heart valve fibrosis, with an estimated incidence of approximately 1 in 5,000 treated patients [1]. This serious adverse effect is dose-related and generally recedes following treatment cessation, but its occurrence rate defines methysergide's restricted clinical positioning [2]. Fibrosis occurs in less than 1% of patients overall, yet this risk profile contrasts sharply with alternative prophylactic agents such as pizotifen, flunarizine, beta-blockers, and newer agents like topiramate, which are not associated with this specific fibrotic complication [3]. Consequently, methysergide is explicitly reserved for severe, refractory cases in which other migraine preventive drugs have proven ineffective [1].

retroperitoneal fibrosis safety profile risk-benefit refractory migraine

Methysergide Maleate: 5-HT2B Receptor Antagonism Selectivity Relative to Hallucinogenic and Fibrotic Risk Profile

Comparative receptor activity assessment indicates that methysergide's balanced antagonism at 5-HT2B (pKi = 8.0-9.4) and 5-HT2C (pKi = 8.6-9.1) receptors, combined with partial agonism at 5-HT1 subtypes, produces a favorable risk profile relative to other ergot derivatives . Antagonism at 5-HT2B and 5-HT2C is associated with migraine prevention efficacy, whereas agonism at 5-HT2A correlates with hallucinations and agonism at 5-HT2B with fibrotic effects [1]. The comparative assessment suggests that methysergide presents a smaller relative risk for hallucinogenic and fibrotic effects compared to other agents within the ergot alkaloid class sharing this receptor pharmacology [1].

5-HT2B receptor receptor selectivity fibrosis mechanism hallucinogenic risk

Methysergide Maleate: Evidence-Based Research and Procurement Application Scenarios


Experimental Pharmacology: 5-HT2B Receptor Antagonism Studies Requiring High-Affinity Tool Compound

For in vitro and in vivo research applications requiring potent, non-selective 5-HT2 receptor antagonism with particular emphasis on 5-HT2B (pKi = 8.0-9.4) and 5-HT2C (pKi = 8.6-9.1) blockade, methysergide maleate serves as a validated pharmacological tool compound [1]. Its insurmountable antagonist properties at 5-HT2B receptors [2] differentiate it from reversible competitive antagonists and make it suitable for experimental paradigms examining sustained receptor occupancy effects. Researchers investigating serotonin-mediated vascular responses, platelet aggregation pathways, or CNS serotonergic signaling should consider methysergide as the reference standard 5-HT2 antagonist based on its extensively characterized receptor binding profile (Ki = 2.69 nM at 5-HT2A; KD = 1.26 nM at 5-HT2C) [2].

Refractory Migraine Prophylaxis: Third-Line Therapeutic Use in Treatment-Resistant Patient Populations

Clinical evidence from direct comparative trials establishes methysergide's superior efficacy relative to pizotifen, with 20% complete headache remission versus 10% for the comparator [1], and comparable efficacy to both lisuride (51% vs 53% achieving ≥50% attack reduction) [2] and flunarizine in reducing attack frequency and duration [3]. This efficacy profile, combined with the documented fibrosis risk (1 in 5,000 treated patients) [4], precisely defines methysergide's evidence-based clinical positioning: reserved for severe, refractory migraine cases where first- and second-line prophylactic options (beta-blockers, anticonvulsants, tricyclic antidepressants, calcium-channel blockers) have failed to provide adequate symptom control. Procurement for this application should be limited to specialized headache centers managing treatment-resistant patient cohorts requiring close monitoring for fibrotic complications.

Prodrug Pharmacokinetic Modeling: Investigating Parent-Metabolite Pharmacodynamic Relationships

Methysergide maleate presents a distinctive research opportunity for studying prodrug pharmacology, characterized by extensive first-pass hepatic conversion to methylergometrine (systemic availability of parent compound only 13%) [1]. The active metabolite exhibits 40-fold greater 5-HT antagonistic potency than the parent compound in isolated human vascular tissue [2] and demonstrates a significantly extended elimination half-life (223±43 min vs 62.0±8.3 min for methysergide) [3]. With AUC for methylergometrine exceeding that of methysergide by more than 10-fold following oral administration [3], this compound pair serves as an experimentally tractable system for modeling delayed-onset therapeutic effects, active metabolite accumulation, and the pharmacokinetic-pharmacodynamic disconnect inherent to prodrug therapeutic strategies. Investigators conducting drug metabolism or clinical pharmacology studies may utilize methysergide-methylergometrine as a reference prodrug-active metabolite system with well-characterized human PK parameters.

Comparative Migraine Prophylactic Efficacy Research: Benchmarking Novel Agents Against Historical Gold Standard

As the first effective migraine prophylactic agent [1] with extensive comparative trial data against multiple classes of preventive medications, methysergide maleate serves as a historical efficacy benchmark for evaluating novel migraine prophylactic candidates. Head-to-head data demonstrate comparable efficacy to calcium-channel blockers (flunarizine) for attack frequency/duration reduction [2], equivalent response rates to lisuride hydrogen maleate (51% vs 53% achieving ≥50% attack reduction) [3], and superior complete remission rates compared to pizotifen (20% vs 10%) [4]. Researchers developing next-generation migraine preventive therapies may reference these established comparative efficacy data to contextualize the performance of investigational agents against this extensively studied, high-efficacy comparator. The compound's well-documented safety limitations (fibrosis risk of 1:5,000) [5] additionally provide a benchmark risk profile against which improved safety margins of novel agents may be assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methysergide Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.